3-Butylcyclohexanone 3-Butylcyclohexanone
Brand Name: Vulcanchem
CAS No.: 39178-69-3
VCID: VC14414844
InChI: InChI=1S/C10H18O/c1-2-3-5-9-6-4-7-10(11)8-9/h9H,2-8H2,1H3
SMILES:
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

3-Butylcyclohexanone

CAS No.: 39178-69-3

Cat. No.: VC14414844

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

3-Butylcyclohexanone - 39178-69-3

Specification

CAS No. 39178-69-3
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name 3-butylcyclohexan-1-one
Standard InChI InChI=1S/C10H18O/c1-2-3-5-9-6-4-7-10(11)8-9/h9H,2-8H2,1H3
Standard InChI Key ORIINXCHZXECLA-UHFFFAOYSA-N
Canonical SMILES CCCCC1CCCC(=O)C1

Introduction

Chemical Structure and Stereochemical Variations

Molecular Configuration

The core structure of 3-butylcyclohexanone consists of a six-membered cyclohexane ring with a ketone group at position 1 and a butyl group (-CH2_2CH2_2CH2_2CH3_3) at position 3. The IUPAC name, 3-butylcyclohexan-1-one, reflects this arrangement. The compound’s stereochemistry can vary depending on the spatial orientation of the butyl substituent. For instance, the (S)-enantiomer, designated as (S)-3-n-butylcyclohexanone (CAS: 72746-41-9), exhibits chirality at the third carbon, leading to distinct physicochemical and potential biological properties .

Table 1: Molecular Properties of 3-Butylcyclohexanone

PropertyValueSource
Molecular FormulaC10H18O\text{C}_{10}\text{H}_{18}\text{O}
Molecular Weight154.25 g/mol
Exact Mass154.136 Da
PSA (Polar Surface Area)17.07 Ų
LogP (Octanol-Water)2.94

Synthesis and Industrial Preparation

Alkylation of Cyclohexanone

A primary synthesis route involves the alkylation of cyclohexanone with butyl halides under basic conditions. For example, reacting cyclohexanone with 1-bromobutane in the presence of sodium hydride (NaH) facilitates nucleophilic substitution, yielding 3-butylcyclohexanone . This method is analogous to Friedel-Crafts alkylation but requires careful control of reaction conditions to avoid over-alkylation or ring-opening side reactions.

Catalytic Methods

Industrial-scale production often employs catalytic processes to enhance efficiency. Transition metal catalysts, such as palladium or nickel complexes, have been reported to mediate the coupling of cyclohexanone with butyl Grignard reagents (e.g., C4H9MgBr\text{C}_4\text{H}_9\text{MgBr}), though specific protocols remain proprietary .

Table 2: Representative Synthesis Conditions

MethodReagents/ConditionsYield (%)Reference
AlkylationNaH, 1-bromobutane, THF, 0°C → RT65–78
Catalytic CouplingPd(OAc)2_2, Grignard reagentNot reported

Physicochemical Properties

Thermal and Solubility Characteristics

While experimental data for melting and boiling points remain unreported in open literature, computational models predict a boiling point range of 210–230°C based on analogous cyclohexanone derivatives. The compound’s lipophilicity (LogP = 2.94) suggests moderate solubility in organic solvents like dichloromethane and ethyl acetate but limited aqueous solubility .

Spectroscopic Profiles

  • IR Spectroscopy: A strong absorption band near 1715 cm1^{-1} corresponds to the carbonyl (C=O) stretch.

  • NMR: 1H^1\text{H} NMR spectra show characteristic signals for the cyclohexane ring protons (δ 1.2–2.5 ppm) and the butyl chain (δ 0.8–1.5 ppm) .

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with strong oxidizing agents like potassium permanganate (KMnO4\text{KMnO}_4) converts the ketone to a carboxylic acid, yielding 3-butylhexanedioic acid under acidic conditions .

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ketone to 3-butylcyclohexanol, a secondary alcohol .

Conformational Analysis

The butyl substituent influences the chair conformation of the cyclohexane ring. Steric hindrance between the butyl group and axial hydrogens favors the equatorial orientation, stabilizing the trans-diastereomer .

Applications in Scientific Research

Organic Synthesis

3-Butylcyclohexanone is a key intermediate in synthesizing fragrances, polymers, and pharmaceuticals. For example, it has been utilized in the preparation of spirocyclic compounds for drug discovery .

Material Science

Its derivatives serve as plasticizers in polyvinyl chloride (PVC) production, improving flexibility and thermal stability.

Research Frontiers and Challenges

Biological Activity Studies

Despite its utility in synthesis, limited data exist on the compound’s biological activity. Preliminary in vitro studies suggest low cytotoxicity, but further pharmacological profiling is needed .

Environmental Impact

The environmental fate of 3-butylcyclohexanone remains understudied. Biodegradation pathways and ecotoxicological effects warrant investigation to assess industrial safety .

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